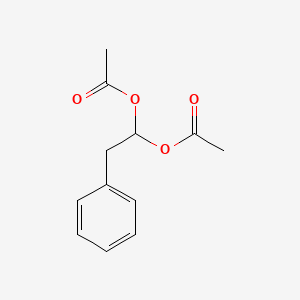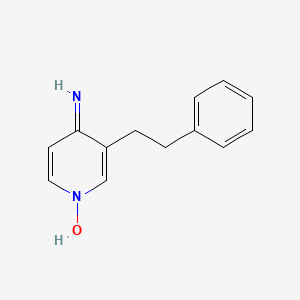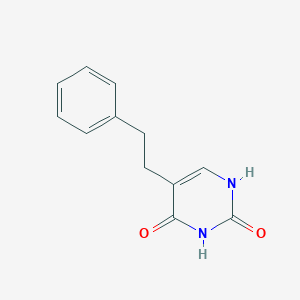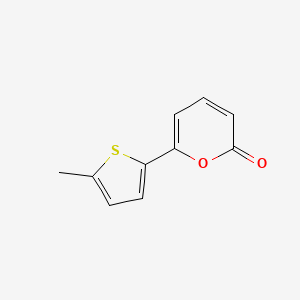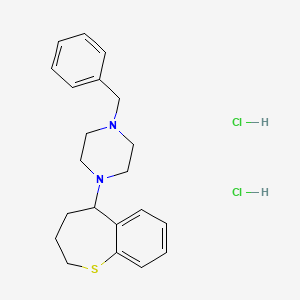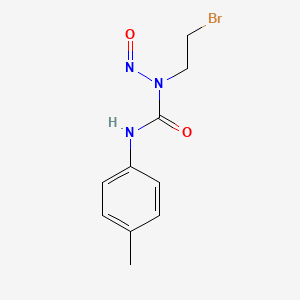![molecular formula C15H23NO B14715208 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol CAS No. 7143-59-1](/img/structure/B14715208.png)
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a dimethylaminomethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol typically involves the following steps:
Formation of the Dimethylaminomethyl Group: This can be achieved through the reaction of formaldehyde with dimethylamine, resulting in the formation of a dimethylaminomethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl compound under controlled conditions to form the 2-[(Dimethylamino)methyl]phenyl group.
Cyclohexanol Ring Formation: The final step involves the cyclization of the phenyl group with a cyclohexanol precursor under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yield and purity. This includes the use of industrial-grade reagents, advanced catalysts, and precise control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl or cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can interact with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(Dimethylamino)methyl]phenyl}ethanol
- 2-{2-[(Dimethylamino)methyl]phenyl}propanol
- 2-{2-[(Dimethylamino)methyl]phenyl}butanol
Uniqueness
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Eigenschaften
CAS-Nummer |
7143-59-1 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[2-[(dimethylamino)methyl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17/h3-4,7-8,14-15,17H,5-6,9-11H2,1-2H3 |
InChI-Schlüssel |
GWUZKSXUEYIDBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



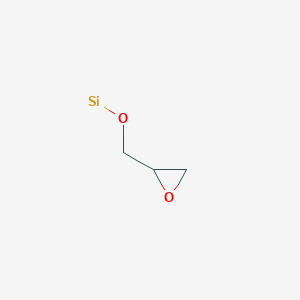
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
